Dichlorprop-P-dimethylammonium Dichlorprop-P-dimethylammonium
Brand Name: Vulcanchem
CAS No.: 104786-87-0
VCID: VC20782303
InChI: InChI=1S/C9H8Cl2O3.C2H7N/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-3-2/h2-5H,1H3,(H,12,13);3H,1-2H3/t5-;/m1./s1
SMILES: CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC
Molecular Formula: C11H15Cl2NO3
Molecular Weight: 280.14 g/mol

Dichlorprop-P-dimethylammonium

CAS No.: 104786-87-0

Cat. No.: VC20782303

Molecular Formula: C11H15Cl2NO3

Molecular Weight: 280.14 g/mol

* For research use only. Not for human or veterinary use.

Dichlorprop-P-dimethylammonium - 104786-87-0

Specification

CAS No. 104786-87-0
Molecular Formula C11H15Cl2NO3
Molecular Weight 280.14 g/mol
IUPAC Name (2R)-2-(2,4-dichlorophenoxy)propanoic acid;N-methylmethanamine
Standard InChI InChI=1S/C9H8Cl2O3.C2H7N/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-3-2/h2-5H,1H3,(H,12,13);3H,1-2H3/t5-;/m1./s1
Standard InChI Key WRXSEWUFHVTFEX-NUBCRITNSA-N
Isomeric SMILES C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC
SMILES CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC
Canonical SMILES CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator